

Application Note: HPLC Analysis of 3-Cyano-4-fluorophenylacetic Acid

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Compound of Interest

Compound Name: 3-Cyano-4-fluorophenylacetic acid

Cat. No.: B1362253

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Abstract

This application note presents a sensitive and reliable method for the quantitative analysis of **3-Cyano-4-fluorophenylacetic acid** in bulk drug substances and formulation samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is accurate, precise, and specific, making it suitable for quality control and research and development purposes in the pharmaceutical industry.

Introduction

3-Cyano-4-fluorophenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. A robust analytical method is crucial for ensuring the quality and purity of this starting material and its subsequent products. This document provides a detailed protocol for the HPLC analysis of **3-Cyano-4-fluorophenylacetic acid**, including chromatographic conditions, sample preparation, and method validation parameters.

Experimental

2.1. Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Phosphoric acid (analytical grade)
 - **3-Cyano-4-fluorophenylacetic acid** reference standard

2.2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of **3-Cyano-4-fluorophenylacetic acid**.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 50:50
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 220 nm
Run Time	10 minutes

Protocols

3.1. Standard Solution Preparation

- Accurately weigh about 10 mg of **3-Cyano-4-fluorophenylacetic acid** reference standard.
- Transfer it into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution of 100 µg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment.

3.2. Sample Solution Preparation

- Accurately weigh a quantity of the sample equivalent to 10 mg of **3-Cyano-4-fluorophenylacetic acid**.
- Transfer it into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.

3.3. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 20 µg/mL standard solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N \geq 2000$
% RSD of Peak Area	$\leq 2.0\%$

Method Validation Summary

The analytical method was validated according to ICH guidelines. The results are summarized below.

4.1. Linearity

The linearity of the method was established by analyzing a series of standard solutions.

Concentration (µg/mL)	Peak Area (mAU*s)
1	25,123
5	124,987
10	250,543
20	501,234
50	1,253,098
Correlation Coefficient (r^2)	0.9998

4.2. Precision

The precision of the method was evaluated by analyzing six replicate preparations of the sample at the target concentration.

Parameter	% RSD
Repeatability	0.85
Intermediate Precision	1.12

4.3. Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix.

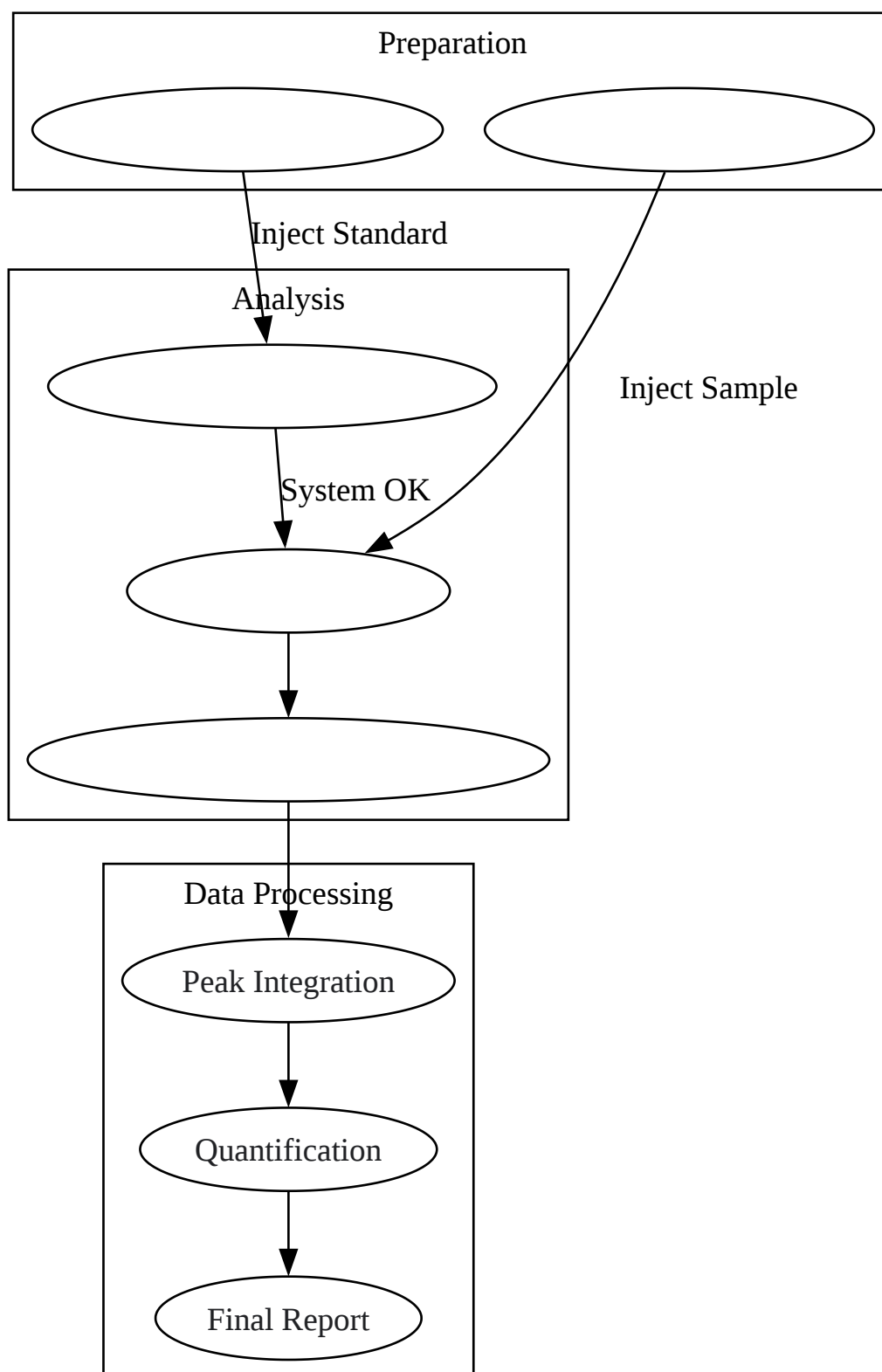
Spiked Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	16	15.8	98.75
100%	20	20.1	100.5
120%	24	23.8	99.17

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (µg/mL)
LOD	0.15
LOQ	0.50

Visualization of Experimental Workflow



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